molecular formula C23H22N4O4S B14447901 4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- CAS No. 76708-55-9

4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl-

Cat. No.: B14447901
CAS No.: 76708-55-9
M. Wt: 450.5 g/mol
InChI Key: NTXUJEYVGWIFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- involves several stepsThe reaction conditions typically involve the use of high-performance liquid chromatography for purification

Chemical Reactions Analysis

4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication process and leading to cell death. It targets specific molecular pathways involved in cell proliferation and apoptosis, making it effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- is unique compared to other similar compounds due to its enhanced activity against solid tumors. Similar compounds include:

Properties

CAS No.

76708-55-9

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

9-[4-(methanesulfonamido)-2-methoxyanilino]-N-methylacridine-4-carboxamide

InChI

InChI=1S/C23H22N4O4S/c1-24-23(28)17-9-6-8-16-21(15-7-4-5-10-18(15)25-22(16)17)26-19-12-11-14(13-20(19)31-2)27-32(3,29)30/h4-13,27H,1-3H3,(H,24,28)(H,25,26)

InChI Key

NTXUJEYVGWIFBQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.